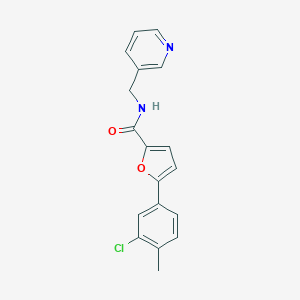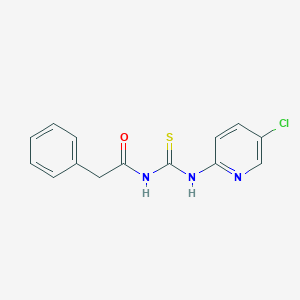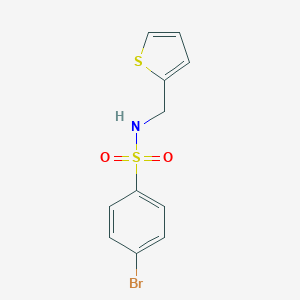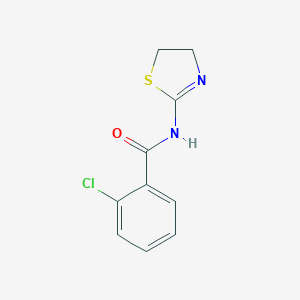
4-butoxy-N-(5-chloropyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(5-chloropyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-(5-chloropyridin-2-yl)benzamide is not well understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival. The compound has also been found to inhibit the activity of certain proteins involved in the regulation of the cell cycle.
Biochemical and Physiological Effects
Studies have shown that 4-butoxy-N-(5-chloropyridin-2-yl)benzamide has several biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, as mentioned earlier. Additionally, the compound has been found to inhibit the growth and proliferation of certain bacteria, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-butoxy-N-(5-chloropyridin-2-yl)benzamide in lab experiments is its potent anti-cancer activity. The compound has been found to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 4-butoxy-N-(5-chloropyridin-2-yl)benzamide. One direction is to further investigate the mechanism of action of the compound. Understanding the mechanism of action can help in the development of more effective cancer therapies. Another direction is to explore the potential of the compound as an antibiotic. Further studies can help in the development of new antibiotics to combat antibiotic-resistant bacteria. Additionally, the compound can be modified to improve its solubility in water, making it easier to use in lab experiments.
Conclusion
In conclusion, 4-butoxy-N-(5-chloropyridin-2-yl)benzamide is a chemical compound that has several potential applications in scientific research. The compound has been synthesized using various methods and has been found to have potent anti-cancer activity and antibiotic activity. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential in various research areas.
Synthesemethoden
The synthesis of 4-butoxy-N-(5-chloropyridin-2-yl)benzamide has been reported using various methods. One such method involves the reaction of 5-chloro-2-pyridinecarboxylic acid with butylamine, followed by the reaction of the resulting product with 4-bromo-N-(4-fluorophenyl)benzamide. Another method involves the reaction of 5-chloro-2-pyridinecarboxylic acid with butylamine, followed by the reaction of the resulting product with 4-chloro-N-(4-fluorophenyl)benzamide. The yield of the compound using these methods has been reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(5-chloropyridin-2-yl)benzamide has been found to have several applications in scientific research. One of the main applications of this compound is in the field of cancer research. Studies have shown that the compound has potent anti-cancer activity against various cancer cell lines, including lung, breast, and colon cancer cells. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
Produktname |
4-butoxy-N-(5-chloropyridin-2-yl)benzamide |
|---|---|
Molekularformel |
C16H17ClN2O2 |
Molekulargewicht |
304.77 g/mol |
IUPAC-Name |
4-butoxy-N-(5-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-3-10-21-14-7-4-12(5-8-14)16(20)19-15-9-6-13(17)11-18-15/h4-9,11H,2-3,10H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
KRKKZDJGGKRUCR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B239764.png)
![4-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B239765.png)
![N-{4-[(3-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B239766.png)




![2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239778.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239784.png)
![1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239786.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B239787.png)
![2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B239788.png)

![N-[4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B239796.png)